molecular formula C19H17Cl2N5O B2466653 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 1396871-05-8

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2466653
CAS No.: 1396871-05-8
M. Wt: 402.28
InChI Key: DDSLEQNNJCZRSJ-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Potential

  • Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes: A compound structurally related to the requested chemical, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potential as a potent and selective inhibitor of dipeptidyl peptidase IV, which is significant for the treatment of type 2 diabetes. This compound demonstrated high oral bioavailability in preclinical species, making it a candidate for diabetes treatment (Ammirati et al., 2009).

Pharmacokinetics

  • Metabolism and Excretion in Various Species: A study on a related dipeptidyl peptidase IV inhibitor, PF-00734200, which shares structural similarities with the requested chemical, found its disposition in rats, dogs, and humans. The study revealed insights into the compound's metabolism, excretion, and pharmacokinetics, providing valuable information on its potential use in medical treatments (Sharma et al., 2012).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activities: Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which are structurally related to the requested chemical, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Anticonvulsant Properties

  • Crystal Structure and Electronic Properties of Anticonvulsant Drugs: Research on the crystal structures of anticonvulsant compounds, including those structurally related to the requested chemical, provided insights into their structural and electronic properties. This research is crucial for understanding how these compounds can be used in the treatment of convulsive disorders (Georges et al., 1989).

Molecular Interaction and Docking Studies

  • Interaction with CB1 Cannabinoid Receptor: A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which has a chemical structure related to the requested compound, revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributes to understanding molecular interactions and could guide drug design (Shim et al., 2002).

Synthesis and Characterization

  • X-ray Structure Characterization: The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, containing a piperazine moiety similar to the requested compound, were conducted. This research contributes to the understanding of the structural aspects of similar compounds (Lv et al., 2013).

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O/c20-14-3-4-15(16(21)11-14)19(27)26-9-7-25(8-10-26)18-12-17(22-13-23-18)24-5-1-2-6-24/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSLEQNNJCZRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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